N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide
Description
This compound belongs to the pyrazole-4-carboxamide class, characterized by a central pyrazole ring substituted with a sulfamoyl group at position 5 and a carboxamide group at position 2. Key structural features include:
- 3-Chloro-4-methoxyphenyl group: Attached to the carboxamide nitrogen, providing electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
- 3-Methyl substituent: Enhances steric bulk and lipophilicity.
The compound’s synthesis likely involves coupling reactions similar to those in , where EDCI/HOBt-mediated amide bond formation is employed .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methylpyrazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O5S/c1-4-30-15-8-5-13(6-9-15)25-31(27,28)20-18(12(2)23-24-20)19(26)22-14-7-10-17(29-3)16(21)11-14/h5-12,18,20,23-25H,4H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWURXZLHWRIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antibacterial properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 464.9 g/mol. Its IUPAC name is this compound. The presence of various functional groups such as chloro, methoxy, ethoxy, and sulfamoyl enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21ClN4O5S |
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | CYCYOOOZFGHMOM-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrazole Core : This is achieved through the condensation of hydrazine with a 1,3-diketone.
- Introduction of the Carboxamide Group : This step usually involves the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.
- Substitution Reactions : The chloro, methoxy, and ethoxy groups are introduced via nucleophilic substitution reactions using corresponding halides and alcohols.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, inhibiting their activity or altering their function. The diverse functional groups present in the molecule allow for various interactions with biological molecules, which can disrupt key pathways involved in disease processes.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity by inhibiting various kinases involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase .
Anti-inflammatory Activity
In studies assessing anti-inflammatory properties, certain derivatives have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds synthesized from similar pyrazole frameworks exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antibacterial Activity
The antibacterial potential of pyrazole derivatives has also been explored extensively. Compounds related to this compound have shown efficacy against various bacterial strains including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other pyrazole derivatives:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|
| N-(3-chloro-4-methoxyphenyl)-5-[N-(4-ethoxyphenyl)sulfamoyl]-3-methyl... | High | Moderate | Moderate |
| N-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide | Moderate | Low | Low |
| N-(4-fluorophenyl)-5-sulfamoyl-pyrazole derivatives | High | High | High |
Scientific Research Applications
Organic Chemistry
4-Hydroxy-3-(methylamino)benzonitrile serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, facilitating the development of pharmaceuticals and agrochemicals.
| Application | Description |
|---|---|
| Building Block | Used in synthesizing derivatives for further chemical transformations. |
| Reaction Medium | Acts as a solvent or reagent in various organic reactions. |
The compound has been investigated for its biological properties, particularly its role as an inhibitor of specific enzymes involved in inflammatory processes.
Target Enzyme:
- 12-Lipoxygenase (12-LOX): Research indicates that 4-Hydroxy-3-(methylamino)benzonitrile inhibits 12-LOX activity, leading to decreased production of hydroxyeicosatetraenoic acid (HETE) metabolites, which are involved in inflammation and cancer progression .
Case Studies:
- A study demonstrated the compound's efficacy in reducing inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent.
- Another research highlighted its anticancer activity by inhibiting cell proliferation in various cancer cell lines through modulation of the lipoxygenase pathway .
Pharmaceutical Development
The compound is explored for its therapeutic properties, particularly in developing anti-inflammatory and anticancer drugs.
| Therapeutic Area | Potential Applications |
|---|---|
| Anti-inflammatory | Inhibition of 12-LOX may reduce inflammation-related diseases. |
| Anticancer | Potential to inhibit tumor growth through enzyme modulation. |
Industrial Applications
In addition to its scientific applications, 4-Hydroxy-3-(methylamino)benzonitrile is utilized in industrial settings:
- Dyes and Pigments: The compound acts as an intermediate in the synthesis of dyes, contributing to the development of colorants with specific properties.
- Advanced Materials: It is employed in formulating materials with enhanced chemical stability and performance characteristics.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Melting Points and Substituent Influence
Key Observations :
Spectroscopic and Analytical Data
Table 2: NMR and MS Data Comparison
Key Observations :
Q & A
Q. Analytical validation :
- Structural characterization : IR spectroscopy (C=O, S=O stretches), ¹H/¹³C-NMR (aromatic protons, methoxy/ethoxy groups), and mass spectrometry (molecular ion peaks) .
- Purity assessment : Elemental analysis (C, H, N, S content) and HPLC (≥95% purity) .
Basic: How can researchers optimize the coupling efficiency of sulfamoyl groups to the pyrazole core?
Answer:
Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reaction rates .
- Catalysis : Employ catalytic bases (e.g., triethylamine) to deprotonate reactive sites and facilitate nucleophilic attack .
- Temperature control : Conduct reactions at 60–80°C to balance reactivity and side-product formation .
- Stoichiometry : Maintain a 1:1.2 molar ratio of pyrazole precursor to sulfamoyl chloride to ensure complete conversion .
Advanced: What methodological approaches are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the pyrazole and phenyl rings?
Answer:
SAR studies require systematic variation of substituents followed by pharmacological profiling:
Q. Biological assays :
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model (compare % inhibition across analogs) .
- Analgesic activity : Tail-flick or acetic acid writhing tests (dose-response curves) .
Q. Example SAR Table :
| Substituent (R₁, R₂) | Anti-inflammatory (% Inhibition) | Analgesic (ED₅₀, mg/kg) | Source |
|---|---|---|---|
| 3-CH₃, 4-OCH₃ | 62% | 12.5 | |
| 3-CF₃, 4-Cl | 78% | 8.2 |
Advanced: How should researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
Answer:
Contradictions often arise from differences in experimental design or compound purity. Mitigation strategies include:
- Standardized assays : Replicate studies using identical protocols (e.g., rodent models, dosage regimes) to isolate substituent effects .
- Purity verification : Re-analyze disputed compounds via HPLC and elemental analysis to rule out impurities .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA) to account for variability in biological responses .
Case study : Discrepancies in anti-inflammatory potency between analogs may stem from variations in substituent electronic profiles (e.g., methoxy vs. ethoxy groups altering COX-2 binding affinity) .
Basic: What solvent systems and chromatographic methods are effective in purifying intermediates during synthesis?
Answer:
- Solvent systems :
- Extraction : Dichloromethane/water for phase separation of hydrophilic and hydrophobic intermediates .
- Recrystallization : Ethanol/water mixtures for high-yield recovery of crystalline products .
- Chromatography :
- Flash column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to isolate sulfamoyl intermediates .
- Preparative HPLC : C18 columns with acetonitrile/water (0.1% TFA) for final purification .
Advanced: What experimental approaches are used to predict the binding affinity of this compound to cyclooxygenase (COX) isoforms?
Answer:
- Enzyme inhibition assays :
- COX-1/COX-2 inhibition : Measure IC₅₀ values using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂ conversion) .
- Competitive binding studies : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding kinetics .
- Structural insights : Compare X-ray crystallography data of COX-2 bound to analogs to identify key interactions (e.g., hydrogen bonding with His90) .
Advanced: How can computational modeling guide the design of derivatives with improved metabolic stability?
Answer:
- In silico tools :
- Experimental validation : Incubate derivatives with liver microsomes and analyze metabolites via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
